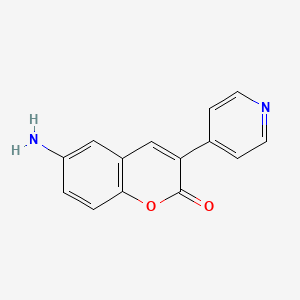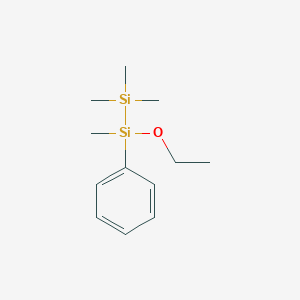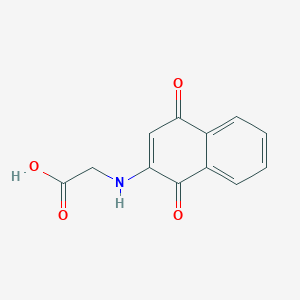
6-Amino-3-(4-pyridyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-pyridyl)coumarin is a heterocyclic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and chemistry. The unique structure of this compound, which includes an amino group and a pyridyl group attached to the coumarin core, makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-pyridyl)coumarin typically involves the condensation of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(4-pyridyl)coumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the coumarin ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Nitro-6-Amino-3-(4-pyridyl)coumarin
Reduction: Piperidine-6-Amino-3-(4-pyridyl)coumarin
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
6-Amino-3-(4-pyridyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Employed in the study of enzyme kinetics and as a marker for cellular imaging.
Medicine: Investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-pyridyl)coumarin involves its interaction with various molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its coumarin core, which allows it to bind to metal ions and other targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions.
Biological Activity: The amino and pyridyl groups enhance its ability to interact with biological molecules, making it effective in inhibiting enzymes and disrupting cellular processes
Comparison with Similar Compounds
3-Aminocoumarin: Similar structure but lacks the pyridyl group, making it less versatile in certain applications.
4-Aminocoumarin: Similar structure but with the amino group at a different position, affecting its reactivity and biological activity.
6-Hydroxy-3-(4-pyridyl)coumarin: Similar structure but with a hydroxyl group instead of an amino group, altering its chemical properties and applications.
Uniqueness: 6-Amino-3-(4-pyridyl)coumarin stands out due to the presence of both the amino and pyridyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications .
Properties
CAS No. |
3390-71-4 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-amino-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H10N2O2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H,15H2 |
InChI Key |
ZCWDGFDHXZDMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
